molecular formula C23H21ClN2O4S2 B11228723 6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11228723
M. Wt: 489.0 g/mol
InChI Key: XSMQIHLVKSJJPI-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using 4-methylbenzenesulfonyl chloride, which reacts with the benzoxazine intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: Shares the sulfonyl group but lacks the benzoxazine ring.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar sulfonyl group with a trifluoromethyl substitution.

    3-Chloro-4-methylbenzenesulfonyl chloride: Similar structure but with different substitution patterns.

Properties

Molecular Formula

C23H21ClN2O4S2

Molecular Weight

489.0 g/mol

IUPAC Name

6-chloro-4-(4-methylphenyl)sulfonyl-N-(2-methylsulfanylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O4S2/c1-15-7-10-17(11-8-15)32(28,29)26-14-21(30-20-12-9-16(24)13-19(20)26)23(27)25-18-5-3-4-6-22(18)31-2/h3-13,21H,14H2,1-2H3,(H,25,27)

InChI Key

XSMQIHLVKSJJPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=CC=C4SC

Origin of Product

United States

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